Cas no 1394306-53-6 (Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate)

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- FCH1599873
- T5236
- 1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester
- Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate
-
- MDL: MFCD22124357
- インチ: 1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3
- InChIKey: ITURZNCGIYBSAM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CN2C=NN=C21)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- トポロジー分子極性表面積: 56.5
Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB413462-500 mg |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | 500mg |
€339.20 | 2023-04-24 | ||
TRC | E258465-250mg |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | 250mg |
$ 380.00 | 2022-06-05 | ||
abcr | AB413462-500mg |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate; . |
1394306-53-6 | 500mg |
€333.00 | 2025-03-19 | ||
TRC | E258465-500mg |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | 500mg |
$ 600.00 | 2022-06-05 | ||
Matrix Scientific | 081024-500mg |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | 500mg |
$336.00 | 2023-09-08 | ||
Chemenu | CM364986-1g |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | 95% | 1g |
$*** | 2023-03-30 | |
Ambeed | A878823-1g |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | 97% | 1g |
$323.0 | 2024-04-24 | |
A2B Chem LLC | AI33872-500mg |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | >95% | 500mg |
$523.00 | 2024-04-20 | |
A2B Chem LLC | AI33872-1g |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | >95% | 1g |
$578.00 | 2024-04-20 | |
TRC | E258465-100mg |
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
1394306-53-6 | 100mg |
$ 185.00 | 2022-06-05 |
Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylateに関する追加情報
Ethyl 1,2,4-Triazolo[4,3-a]Pyridine-8-Carboxylate: A Comprehensive Overview
Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate (CAS No. 1394306-53-6) is a heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their unique structural features and diverse biological activities. The molecule consists of a pyridine ring fused with a 1,2,4-triazole moiety, along with an ethyl ester group attached at the 8-position of the pyridine ring. This combination of functional groups imparts unique chemical and biological properties to the compound.
The synthesis of Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate involves a series of carefully designed reactions that exploit the reactivity of heterocyclic systems. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste and energy consumption.
Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate has been extensively studied for its pharmacological properties. One of the most promising applications is its potential as an anti-tumor agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
In addition to its anti-tumor activity, Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate has also shown anti-inflammatory properties. Experimental data suggest that it can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The compound's unique structure also makes it a valuable building block in medicinal chemistry. Its triazolopyridine core can be further functionalized to explore new chemical entities with enhanced bioactivity. For example, researchers have attached various substituents to the pyridine ring to investigate their effects on binding affinity and selectivity towards specific molecular targets.
From a synthetic perspective, Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate serves as a versatile intermediate in organic synthesis. Its ester group can be readily converted into other functional groups such as acids or amides through standard chemical transformations. This versatility allows chemists to design complex molecules with tailored properties for specific applications.
Recent advances in computational chemistry have provided deeper insights into the molecular interactions of Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate with biological targets. Molecular docking studies have revealed that the compound interacts with key residues in protein binding pockets through hydrogen bonding and π-π interactions. These findings are crucial for rational drug design efforts aimed at improving the potency and selectivity of this compound.
Ethyl 1,2,4-triazolo[4,3-a]pyridine-8-carboxylate has also found applications in materials science. Its heterocyclic structure contributes to its stability under various conditions, making it suitable for use in advanced materials such as polymers and coatings. Researchers are exploring its potential as a stabilizer or additive in polymer formulations due to its ability to enhance thermal stability and mechanical properties.
In terms of environmental impact assessment studies conducted on Ethyl 1
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